molecular formula C35H33FN6O3 B1678621 Quarfloxin CAS No. 865311-47-3

Quarfloxin

Cat. No. B1678621
CAS RN: 865311-47-3
M. Wt: 604.7 g/mol
InChI Key: WOQIDNWTQOYDLF-RPWUZVMVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quarfloxin is a novel fluoroquinolone derivative that has garnered significant attention due to its unique mechanism of action and potential therapeutic applications. It is primarily known for its ability to disrupt ribosomal RNA biogenesis in cancer cells, leading to selective apoptosis in tumor cells while sparing normal cells .

Scientific Research Applications

Quarfloxin has a wide range of scientific research applications, including:

Mechanism of Action

Quarfloxin exerts its effects by binding to G-quadruplex structures within ribosomal DNA. This binding disrupts the interaction between ribosomal DNA and nucleolin, a protein essential for ribosomal RNA synthesis. As a result, ribosomal RNA synthesis is inhibited, leading to the induction of apoptosis in cancer cells. This mechanism is highly selective for tumor cells, making this compound a promising candidate for cancer therapy .

Similar Compounds:

Uniqueness of this compound: this compound stands out due to its high selectivity for cancer cells and its ability to induce apoptosis without affecting normal cells. Its unique mechanism of action, involving the disruption of nucleolin-ribosomal DNA interactions, sets it apart from other similar compounds .

Future Directions

G-quadruplexes, like the ones Quarfloxin targets, are viewed as emerging therapeutic targets in oncology . The well-defined targets and structural information of DNA G-quadruplexes are essential for understanding their biological functions, as well as for the rational design of small molecules targeting these structures . Therefore, the future directions of research on this compound and similar compounds may involve further exploration of their potential as anticancer drugs .

Biochemical Analysis

Biochemical Properties

Quarfloxin plays a significant role in biochemical reactions by inhibiting aberrant ribosomal RNA biogenesis in cancer cells. It interacts with nucleolin, a protein that binds to ribosomal DNA quadruplex structures. By disrupting the nucleolin-ribosomal DNA interaction, this compound effectively inhibits ribosomal RNA synthesis, leading to the selective induction of apoptosis in tumor cells .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it disrupts ribosomal RNA synthesis, leading to apoptosis. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound’s disruption of ribosomal RNA synthesis triggers a cascade of events that ultimately result in cell death, while sparing normal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with nucleolin and ribosomal DNA quadruplex structures. By disrupting these interactions, this compound inhibits ribosomal RNA synthesis, leading to the selective induction of apoptosis in cancer cells. This mechanism of action highlights the compound’s potential as a targeted cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods. Long-term effects on cellular function have also been noted, with sustained inhibition of ribosomal RNA synthesis and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more pronounced inhibition of ribosomal RNA synthesis and increased apoptosis in cancer cells. At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways related to ribosomal RNA synthesis. It interacts with nucleolin and ribosomal DNA quadruplex structures, disrupting their interaction and inhibiting ribosomal RNA synthesis. This disruption affects metabolic flux and metabolite levels, leading to the selective induction of apoptosis in cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Studies have shown that this compound accumulates within neural crest-derived tissues in concentrations many times higher than those found in plasma. This extensive biodistribution profile highlights the compound’s potential for targeted cancer therapy .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleolus, where it interacts with nucleolin and ribosomal DNA quadruplex structures. This localization is crucial for its activity, as it allows this compound to effectively disrupt ribosomal RNA synthesis and induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quarfloxin is synthesized through a series of chemical reactions involving the modification of the fluoroquinolone core structureThe exact synthetic route and reaction conditions are proprietary and have been optimized for maximum yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures that the compound meets stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Quarfloxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with altered electronic properties, while reduction can produce more stable, less reactive forms of the compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Quarfloxin involves a series of reactions to form the final compound. The key steps in the synthesis include the formation of the pyridine ring and the introduction of the quinoline moiety. The synthesis also involves the use of protecting groups to prevent unwanted reactions and the use of reagents such as phosphorus tribromide and sodium borohydride to facilitate the reactions.", "Starting Materials": [ "2-chloro-6-fluoropyridine", "3-cyanophenol", "2,3-dichloroquinoxaline", "triethylamine", "sodium borohydride", "phosphorus tribromide", "acetic anhydride", "N,N-dimethylformamide", "tetrahydrofuran", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Protection of 3-cyanophenol using acetic anhydride and dimethylformamide", "Step 2: Reaction of 2-chloro-6-fluoropyridine with protected 3-cyanophenol using triethylamine and phosphorus tribromide to form an intermediate", "Step 3: Deprotection of intermediate using tetrahydrofuran and water", "Step 4: Reaction of intermediate with 2,3-dichloroquinoxaline using sodium borohydride and methanol to form Quarfloxin" ] }

CAS RN

865311-47-3

Molecular Formula

C35H33FN6O3

Molecular Weight

604.7 g/mol

IUPAC Name

15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3R)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide

InChI

InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1

InChI Key

WOQIDNWTQOYDLF-RPWUZVMVSA-N

Isomeric SMILES

CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@H](C7)C8=NC=CN=C8)F)C2=O

SMILES

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O

Canonical SMILES

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O

Appearance

solid powder

Other CAS RN

865311-47-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CX 3543;  CX-3543;  CX 3543;  Quarfloxacin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quarfloxin
Reactant of Route 2
Reactant of Route 2
Quarfloxin
Reactant of Route 3
Quarfloxin
Reactant of Route 4
Quarfloxin
Reactant of Route 5
Reactant of Route 5
Quarfloxin
Reactant of Route 6
Reactant of Route 6
Quarfloxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.